molecular formula C12H14O2Si B3040458 2-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 205250-12-0

2-[(Trimethylsilyl)ethynyl]benzoic acid

Cat. No.: B3040458
CAS No.: 205250-12-0
M. Wt: 218.32 g/mol
InChI Key: QNIRFRFJUNXYMH-UHFFFAOYSA-N
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Description

2-[(Trimethylsilyl)ethynyl]benzoic acid (CAS 205250-12-0) is a benzoic acid derivative functionalized with a trimethylsilyl-protected ethynyl group. This structure makes it a valuable building block in synthetic organic and medicinal chemistry, particularly in metal-catalyzed cross-coupling and carbonylation reactions. Its primary research value lies in its role as a precursor in the synthesis of complex heterocycles. For instance, it serves as a key substrate in palladium iodide-catalyzed oxidative carbonylative heterocyclization reactions. This process efficiently converts this compound into high-value structures like alkyl ( Z )-2-[3-oxoisobenzofuran-1-(3 H )-ylidene]acetates, which are relevant in pharmaceutical and materials science research . The trimethylsilyl group acts as a protective moiety that can be modified under reaction conditions, offering versatility in synthetic design. Beyond catalytic synthesis, the structural motif of substituted benzoic acids is extensively explored in drug discovery. While this specific compound is an intermediate, related 2,5-substituted benzoic acid scaffolds have demonstrated significant research utility in developing inhibitors for protein-protein interactions, such as in oncology research targeting Bcl-2 family proteins . Furthermore, similar trimethylsilylethynyl-substituted aromatic compounds are investigated for their mesomorphic properties in the design of novel liquid crystalline materials . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-trimethylsilylethynyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-6-4-5-7-11(10)12(13)14/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIRFRFJUNXYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Trimethylsilyl Ethynyl Benzoic Acid and Its Precursors

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone in the formation of carbon-carbon bonds, and the Sonogashira coupling is particularly pivotal for the synthesis of aryl alkynes like 2-[(trimethylsilyl)ethynyl]benzoic acid.

Sonogashira Coupling Reactions in the Synthesis of this compound

The Sonogashira reaction provides a direct and efficient method for the formation of a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne. wikipedia.org In the synthesis of this compound, this involves the reaction of a 2-halobenzoic acid with (trimethylsilyl)acetylene. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

The general scheme for the Sonogashira coupling in this context is as follows:

Sonogashira coupling reaction for the synthesis of this compound

A representative scheme of the Sonogashira coupling reaction between a 2-halobenzoic acid and (trimethylsilyl)acetylene.

Commonly used palladium catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂). researchgate.net Copper(I) iodide (CuI) is the most frequently employed co-catalyst. The reaction is carried out in an amine base, such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent. researchgate.net

The reactivity of the aryl halide is a crucial factor, with the reactivity order being I > Br > Cl. wikipedia.org Consequently, 2-iodobenzoic acid is a more reactive substrate than 2-bromobenzoic acid, often allowing for milder reaction conditions and higher yields. wikipedia.org The trimethylsilyl (B98337) group on the acetylene (B1199291) serves as a protecting group, which can be retained in the final product or removed under specific conditions if the terminal alkyne is desired. nih.gov

Table 1: Typical Reagents and Conditions for Sonogashira Coupling

ComponentExampleRole
Aryl Halide2-Iodobenzoic acid, 2-Bromobenzoic acidElectrophilic partner
Alkyne(Trimethylsilyl)acetyleneNucleophilic partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst
Copper Co-catalystCopper(I) iodide (CuI)Co-catalyst
Base/SolventTriethylamine (Et₃N), DiisopropylamineBase and solvent

Preparation of Halogenated Benzoic Acid Precursors

The availability of high-quality 2-halogenated benzoic acids is essential for a successful Sonogashira coupling.

2-Iodobenzoic Acid: A common and reliable method for the synthesis of 2-iodobenzoic acid is the Sandmeyer reaction, starting from anthranilic acid (2-aminobenzoic acid). chemicalbook.comwikipedia.org This two-step process involves:

Diazotization: Anthranilic acid is treated with a cold aqueous solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or sulfuric acid, to form a diazonium salt. pianetachimica.ittexiumchem.com

Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom, yielding 2-iodobenzoic acid. pianetachimica.ittexiumchem.com

2-Bromobenzoic Acid: There are several synthetic routes to 2-bromobenzoic acid:

From 2-Bromotoluene (B146081): Oxidation of 2-bromotoluene using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an alkaline solution, followed by acidification, yields 2-bromobenzoic acid. youtube.com Another method involves the liquid-phase oxidation of o-bromotoluene in the presence of a cobalt acetate (B1210297) and sodium bromide catalyst system.

From 2-Bromophenylboronic Acid: 2-Bromobenzoic acid can be prepared from 2-bromophenylboronic acid in a one-step reaction. guidechem.com

Hydrolysis of Methyl 2-Bromobenzoate (B1222928): The hydrolysis of methyl o-bromobenzoate with a base like sodium hydroxide (B78521) in a mixture of ethanol (B145695) and water, followed by acidification, provides 2-bromobenzoic acid in high yield. guidechem.com

Functional Group Interconversion Routes

An alternative to the direct Sonogashira coupling of a halogenated benzoic acid is the coupling of a corresponding ester followed by hydrolysis.

Hydrolysis of Methyl 2-[(Trimethylsilyl)ethynyl]benzoate and Related Esters

The target compound, this compound, can be synthesized by the hydrolysis of its methyl ester, methyl 2-[(trimethylsilyl)ethynyl]benzoate. This ester is prepared via a Sonogashira coupling between methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate and (trimethylsilyl)acetylene.

The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved under basic conditions. A common procedure involves heating the ester under reflux with a solution of sodium hydroxide in a mixture of methanol (B129727) and water. chemspider.com After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound. chemspider.com

Table 2: General Procedure for Ester Hydrolysis

StepReagentsConditions
HydrolysisMethyl 2-[(trimethylsilyl)ethynyl]benzoate, Sodium hydroxide, Methanol/WaterReflux
AcidificationHydrochloric acidCooled solution
IsolationFiltration-

Alternative Routes from Other Ethynylated Aromatic Systems

While less common, this compound could potentially be synthesized through the modification of other ethynylated aromatic systems. For instance, a suitably substituted ethynylated benzene (B151609) derivative could undergo functional group transformations to introduce a carboxylic acid group at the ortho position. However, these routes are generally more complex and less direct than the Sonogashira coupling approach.

A more recent development in cross-coupling chemistry is the decarbonylative Sonogashira cross-coupling of carboxylic acids. rsc.org This method allows for the direct use of carboxylic acids as electrophiles, offering an alternative to aryl halides. rsc.org

Optimization of Synthetic Pathways and Reaction Conditions

Catalyst System: While traditional Sonogashira reactions employ a palladium/copper co-catalyst system, copper-free conditions have been developed to avoid the formation of diynes as byproducts and to simplify catalyst recycling. nih.gov The choice of palladium catalyst and ligands can also significantly impact the reaction efficiency, especially for less reactive aryl bromides. nih.gov

Base and Solvent: The choice of base and solvent can influence the reaction rate and yield. While amine bases are common, other inorganic bases like potassium carbonate can also be used. The solvent can range from the amine base itself to other organic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Temperature: The reaction temperature is dependent on the reactivity of the aryl halide. Reactions with 2-iodobenzoic acid can often proceed at or near room temperature, while those with 2-bromobenzoic acid may require heating. wikipedia.org

Microwave Irradiation: Microwave-assisted Sonogashira coupling has been shown to significantly reduce reaction times and improve yields for the synthesis of various arylethynyl compounds. researchgate.net

The optimization of the hydrolysis step is generally straightforward, with the primary considerations being the concentration of the base and the reaction time to ensure complete conversion of the ester to the carboxylic acid.

Catalytic Systems and Ligand Selection for Enhanced Yields

The efficiency and yield of the Sonogashira coupling for synthesizing this compound are critically dependent on the choice of the catalytic system. This system comprises a palladium source and, typically, a phosphine-based or N-heterocyclic carbene (NHC) ligand. A copper(I) salt often serves as a co-catalyst to facilitate the reaction. wikipedia.org

Palladium and Copper Catalysts: The reaction typically employs a zerovalent palladium complex as the active catalyst. wikipedia.org Common palladium sources include tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and dichlorobis(triphenylphosphine)palladium(II) ([Pd(PPh₃)₂Cl₂]). libretexts.org When a Pd(II) source is used, it is reduced in situ to the active Pd(0) species by an amine base or a phosphine (B1218219) ligand. wikipedia.org

Copper(I) halides, most commonly copper(I) iodide (CuI), are used as co-catalysts. The role of the copper is to react with the terminal alkyne, (trimethylsilyl)acetylene, to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle, often increasing the reaction rate. wikipedia.orgresearchgate.net However, copper-free Sonogashira protocols have also been developed to avoid the formation of diyne byproducts resulting from the homocoupling of alkynes, which can be promoted by copper. beilstein-journals.org

Ligand Selection: The selection of the ligand coordinated to the palladium center is crucial for stabilizing the catalyst and enhancing its reactivity. The electronic and steric properties of the ligand influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov

Phosphine Ligands: Triphenylphosphine (PPh₃) is a standard ligand used in catalysts like [Pd(PPh₃)₄]. libretexts.org However, more electron-rich and sterically bulky phosphine ligands have been shown to improve catalyst performance, leading to higher yields and turnover numbers. beilstein-journals.orgnih.gov Examples of such ligands include bidentate phosphines like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and 1,1'-bis(diphenylphosphino)ferrocene (dppf). wikipedia.org Bulky monophosphine ligands from the Buchwald ligand family, such as XPhos, are also highly effective.

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They form very stable complexes with palladium and can be highly effective in cross-coupling reactions, sometimes catalyzing reactions with less reactive substrates like aryl chlorides. libretexts.org

The combination of a palladium source and a specific ligand is often pre-formed into a "precatalyst," which is a stable Pd(II) species that readily generates the active Pd(0) catalyst under the reaction conditions.

Palladium SourceLigandCo-CatalystTypical SubstratesKey Characteristics
[Pd(PPh₃)₄]Triphenylphosphine (PPh₃)CuIAryl Iodides, Aryl BromidesStandard, widely used catalyst. libretexts.org
[Pd(PPh₃)₂Cl₂]Triphenylphosphine (PPh₃)CuIAryl Iodides, Aryl BromidesStable Pd(II) source, reduced in situ. libretexts.org
Pd(OAc)₂XPhosNone (Copper-Free)Aryl Bromides, Aryl ChloridesBulky, electron-rich ligand enhances catalytic activity.
Pd₂(dba)₃(t-Bu)₃PNone (Copper-Free)Aryl BromidesHighly active catalyst for copper-free conditions. libretexts.org
PdCl₂NHC LigandCuIAryl Bromides, Aryl ChloridesNHC complexes offer high stability and reactivity. libretexts.org

Solvent Effects and Temperature Control in Synthetic Protocols

The choice of solvent and the precise control of temperature are critical parameters that significantly influence the outcome of the synthesis of this compound. These factors affect reactant solubility, catalyst stability and activity, and reaction kinetics.

Solvent Effects: The Sonogashira reaction is typically performed in an amine solvent, such as triethylamine or diisopropylamine, which serves a dual role as both the solvent and the base required to neutralize the hydrogen halide produced during the reaction. harvard.edu However, a variety of other solvents can be used, often in combination with an amine base.

Amine Solvents: Purely amine solvents provide a basic environment that facilitates the deprotonation of the alkyne and the subsequent steps in the catalytic cycle.

Aprotic Solvents: Solvents like tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (B52724) are frequently used. wikipedia.orgacs.org They are effective at dissolving the organic substrates and the organometallic catalyst complexes. When these solvents are used, a soluble amine base is added to the reaction mixture.

Aqueous Media: Modern, more environmentally benign protocols have been developed that allow the Sonogashira coupling to be performed in water, often with the aid of a surfactant to solubilize the organic reactants. organic-chemistry.org

The choice of solvent can impact the reaction rate and yield. For instance, polar aprotic solvents like DMF can sometimes accelerate the reaction but may also lead to catalyst decomposition at higher temperatures.

Temperature Control: Temperature is a crucial variable for ensuring optimal yield and minimizing side reactions. The ideal temperature depends on the reactivity of the specific aryl halide precursor and the stability of the catalytic system.

Aryl Iodides: Being the most reactive of the aryl halides, couplings with 2-iodobenzoic acid can often be performed under mild conditions, sometimes at or slightly above room temperature. wikipedia.orgresearchgate.net

Aryl Bromides: These are less reactive than aryl iodides and typically require higher temperatures to achieve a reasonable reaction rate. Temperatures in the range of 60-100 °C are common. google.com

High Temperatures: While elevated temperatures can increase the reaction rate, they can also promote undesirable side reactions, such as alkyne homocoupling (Glaser coupling) and catalyst degradation. researchgate.net Therefore, careful temperature control is necessary to balance reaction speed with selectivity and catalyst longevity. For some less reactive substrates or more robust catalytic systems, temperatures above 100 °C may be employed. nih.gov

Optimizing the reaction conditions by carefully selecting the solvent and controlling the temperature is essential for the high-yield synthesis of this compound.

Aryl Halide PrecursorSolventBaseTypical Temperature RangeNotes
2-Iodobenzoic AcidTriethylamine/THFTriethylamineRoom Temperature - 50 °CHigh reactivity allows for mild conditions. wikipedia.org
2-Bromobenzoic AcidDMFDiisopropylethylamine (DIPEA)80 - 100 °CRequires more forcing conditions due to lower reactivity. acs.org
2-Iodobenzoic Acid1,4-Dioxane/WaterK₂CO₃80 °CIllustrates the use of mixed aqueous solvent systems. researchgate.net
Aryl BromidePyrrolidinePyrrolidineBoiling PointExample of a high-temperature amine solvent/base system. libretexts.org
Aryl IodideTHFN-Butylamine65 °CDemonstrates the use of THF with an amine base. wikipedia.org

Reactivity and Advanced Chemical Transformations of 2 Trimethylsilyl Ethynyl Benzoic Acid

Desilylation Reactions and Terminal Alkyne Generation

The trimethylsilyl (B98337) (TMS) group serves as a crucial protecting group for the terminal alkyne. Its removal, or desilylation, is a fundamental step to unmask the reactive terminal alkyne, 2-ethynylbenzoic acid, for subsequent reactions. This transformation is typically achieved under mild conditions, preserving the rest of the molecule's functionality.

The most common method for desilylation involves the use of fluoride (B91410) ion sources. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are highly effective for this purpose. ccspublishing.org.cn The reaction proceeds via nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the carbon-silicon bond. The choice of solvent and temperature can be adjusted to optimize the reaction rate and yield. For instance, using TBAF in a solvent mixture like tetrahydrofuran (B95107) (THF) and methanol (B129727) is a widely adopted procedure for the deprotection of silyl-protected alkynes. ccspublishing.org.cn

Table 1: General Conditions for Desilylation of Silyl-Protected Alkynes

Reagent Solvent(s) Temperature Outcome
Tetrabutylammonium fluoride (TBAF) THF, Methanol -20°C to 10°C Cleavage of Si-C bond, formation of terminal alkyne
Potassium fluoride Methanol Room Temperature Generation of terminal alkyne

These methods are broadly applicable and provide a reliable pathway to generate 2-ethynylbenzoic acid, a key intermediate for cyclization and coupling reactions.

Intramolecular Cyclization Reactions

Following desilylation, the resultant 2-ethynylbenzoic acid is primed for intramolecular cyclization reactions, where the carboxylic acid group acts as an internal nucleophile attacking the activated alkyne. This strategy provides efficient access to various heterocyclic frameworks.

The palladium-catalyzed oxidative carbonylation of 2-alkynylbenzoic acids represents a powerful method for synthesizing isobenzofuranone derivatives (also known as isocoumarins). In this process, the alkyne undergoes a 6-endo-dig cyclization. The reaction typically involves a palladium catalyst, an oxidant (often air or oxygen), and an external nucleophile like an alcohol. researchgate.net While this specific reaction leads to isocoumarin-4-carboxylic esters, the underlying principle of palladium-catalyzed cyclization is central to forming the core heterocyclic structure. researchgate.net The choice of catalyst and reaction conditions, particularly the bulkiness of the alkyne substituent, can selectively favor the 6-endo-dig pathway. researchgate.net

Halogen-mediated cyclization, particularly iodolactonization, is a classic and effective method for lactone synthesis. wikipedia.org For 2-ethynylbenzoic acid, this reaction would proceed via electrophilic activation of the alkyne by an iodine source, such as molecular iodine (I₂). The carboxylate group then acts as a nucleophile, attacking the intermediate iodonium (B1229267) ion in an endo-dig fashion to form an iodinated lactone.

This type of reaction is generally carried out under mild basic conditions, using a base like sodium bicarbonate (NaHCO₃) to deprotonate the carboxylic acid, thereby increasing its nucleophilicity. researchgate.net The resulting product is typically a 3-(iodomethylene)isobenzofuran-1(3H)-one, which incorporates a versatile iodine atom that can be used for further synthetic modifications. sioc-journal.cn

Table 2: Typical Conditions for Iodolactonization of Alkynyl Carboxylic Acids

Iodine Source Base Solvent Typical Product
Iodine (I₂) Sodium Bicarbonate (NaHCO₃) Acetonitrile (B52724) (MeCN) Iodo-substituted lactone

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group of 2-[(trimethylsilyl)ethynyl]benzoic acid can undergo a variety of standard transformations, allowing for the synthesis of a diverse range of derivatives such as esters and amides.

Esterification of the carboxylic acid can be achieved through several well-established methods. Direct reaction with an alcohol under acidic catalysis (Fischer esterification) is a common approach. Alternatively, coupling agents can be employed. For instance, the use of 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate allows for the formation of 2-(trimethylsilyl)ethyl (TMSE) esters, which can serve as protecting groups for the carboxylic acid. mdpi.comchemrxiv.org This particular method is advantageous as it often proceeds without the need for an external catalyst, relying on the inherent acidity of the carboxylic acid substrate to promote the reaction. mdpi.comchemrxiv.org The synthesis of trimethylsilyl esters from benzoic acids can also be accomplished using trimethylsilylating agents like trimethylsilyl chloride (TMSCl) in the presence of a base. ontosight.ai

The synthesis of amides from this compound provides access to a broad class of novel compounds. A standard method involves a two-step process: first, the carboxylic acid is converted to a more reactive acid chloride, typically using thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF). ncat.edu The resulting acid chloride is then reacted with a primary or secondary amine to form the corresponding amide. ncat.edu

Alternatively, direct coupling of the carboxylic acid with an amine can be accomplished using a variety of peptide coupling reagents. semanticscholar.org Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with an additive like N-hydroxysuccinimide (NHS), facilitate the formation of the amide bond under mild conditions. semanticscholar.orgresearchgate.net These methods are highly versatile and compatible with a wide range of amine substrates, enabling the creation of diverse molecular libraries. nih.govibs.re.kr

Table 3: Common Reagents for Amide Formation from Carboxylic Acids

Method Reagent(s) Description
Acid Chloride Formation Thionyl chloride (SOCl₂), Oxalyl chloride Converts carboxylic acid to a highly reactive acid chloride for reaction with amines.
Carbodiimide Coupling EDC, DCC Directly couples the carboxylic acid with an amine, forming a urea (B33335) byproduct.

Alkynyl Group Transformations

General synthetic protocols suggest that the trimethylsilyl-protected ethynyl (B1212043) group of this compound could potentially undergo a variety of transformations. However, without specific literature examples, a detailed discussion remains speculative.

Hydrosilylation and Hydroamination Studies

The addition of Si-H and N-H bonds across the carbon-carbon triple bond of this compound represents potential pathways to functionalized benzoic acid derivatives. In typical hydrosilylation reactions, various catalysts, such as those based on platinum, rhodium, or iridium, are employed to facilitate the addition of a hydrosilane to an alkyne. The regioselectivity and stereoselectivity of this reaction would be of significant interest, leading to either vinylsilanes or gem-disilyl alkanes.

Similarly, hydroamination, the addition of an amine to the alkyne, could be catalyzed by a range of transition metals or alkali metals. The reaction could proceed via an intermolecular or intramolecular fashion, with the latter potentially leading to the formation of nitrogen-containing heterocyclic structures, depending on the nature of the amine used. However, no specific studies or data tables detailing these reactions for this compound are available in the surveyed literature.

Cycloaddition Reactions (e.g., Click Chemistry)

The ethynyl group in this compound makes it a suitable candidate for various cycloaddition reactions. Of particular note is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction would involve the [3+2] cycloaddition of an organic azide (B81097) with the alkyne of this compound to form a 1,2,3-triazole ring. This transformation is widely used in medicinal chemistry and materials science for its high efficiency and functional group tolerance.

Other cycloaddition reactions, such as the Diels-Alder reaction where the alkyne could act as a dienophile, are also theoretically possible. However, a search of the scientific literature did not yield any specific examples or research findings of cycloaddition reactions being performed on this compound. Consequently, no data on reaction partners, conditions, or the properties of the resulting cycloadducts can be provided.

Due to the absence of specific research data for these transformations on this compound, the generation of detailed, informative, and scientifically accurate content with interactive data tables for the requested sections is not possible at this time.

Derivatization Strategies and Analogue Synthesis of 2 Trimethylsilyl Ethynyl Benzoic Acid

Synthesis and Structural Diversification of Ester Derivatives

The carboxylic acid moiety of 2-[(trimethylsilyl)ethynyl]benzoic acid is a prime target for derivatization, with esterification being the most common transformation. The synthesis of ester derivatives serves to mask the acidic proton, alter solubility, and introduce new functional handles for further reactions or to modulate biological activity. Standard esterification protocols are applicable, though the choice of method depends on the substrate scope and desired scale.

Common methods for the synthesis of ester derivatives include:

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic catalysis. While effective for simple alcohols, it is an equilibrium process and may require forcing conditions that could be incompatible with the TMS group.

DCC/DMAP Coupling: The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a highly efficient method for forming esters from carboxylic acids and alcohols under mild conditions. arkat-usa.org This is particularly suitable for more complex or sensitive alcohols.

Imidate-based Esterification: Reagents such as 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate can be used to form specific esters, like the 2-(trimethylsilyl)ethyl (TMSE) ester, which functions as a protecting group. mdpi.com

Acyl Halide Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. This is a high-yielding but often harsh method.

While specific examples for the 2-isomer are not extensively detailed in the reviewed literature, a series of novel ester derivatives of the positional isomer, 4-[(trimethylsilyl)ethynyl]benzoic acid, have been synthesized and studied, particularly for their liquid crystalline properties. core.ac.uk These syntheses, achieved through methods like Friedel-Crafts O-acylation, demonstrate the chemical tractability of this class of compounds. core.ac.uk

Table 1: Examples of Ester Derivatives of the 4-[(Trimethylsilyl)ethynyl]benzoic Acid Scaffold This table showcases derivatives of a positional isomer to illustrate the potential for structural diversification.

Ester Derivative NameMolecular StructureSynthetic MethodReference
4'-Cyano-[1,1'-biphenyl]-4-yl 4-[(trimethylsilyl)ethynyl]benzoateAcylation core.ac.uk
4-(Dodecyloxy)phenyl 4-[(trimethylsilyl)ethynyl]benzoateAcylation core.ac.uk
4'-Dodecyl-[1,1'-biphenyl]-4-yl 4-[(trimethylsilyl)ethynyl]benzoateDCC Esterification researchgate.net

Modifications of the Trimethylsilyl (B98337) Group for Altered Reactivity

The trimethylsilyl (TMS) group on the ethynyl (B1212043) moiety is not merely a passive substituent; it serves as a critical protecting group for the terminal alkyne's acidic proton. researchgate.net This protection is essential for reactions like the initial Sonogashira coupling used to synthesize the core structure, preventing side reactions and promoting the desired cross-coupling. harvard.edu However, for many applications, the terminal alkyne (C-H) is the desired functionality.

The most significant modification of the TMS group is its removal, a process known as protodesilylation or desilylation. nih.gov This reaction unmasks the terminal alkyne, which can then participate in a variety of subsequent transformations, including:

Further Sonogashira couplings

Glaser or Eglinton couplings to form diynes

Click chemistry (copper-catalyzed azide-alkyne cycloaddition)

Hydration or hydrohalogenation reactions

Protodesilylation can be achieved under very mild conditions, ensuring the integrity of other functional groups, such as the carboxylic acid or its ester derivatives. harvard.edu Common reagents for this transformation include:

Mild Base: Potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH) in a protic solvent like methanol (B129727) is highly effective. harvard.edu

Fluoride (B91410) Ion Sources: Tetrabutylammonium (B224687) fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF) is a standard and efficient method for cleaving silicon-carbon bonds. nih.gov

While TMS is the most common silyl (B83357) group used, other trialkylsilyl groups with varying steric bulk (e.g., triethylsilyl (TES) or triisopropylsilyl (TIPS)) can be employed. Bulkier silyl groups are generally more robust and resistant to cleavage under acidic conditions, offering a tunable level of stability.

Exploration of Positional Isomers (e.g., 3- and 4-[(Trimethylsilyl)ethynyl]benzoic acid) and Related Benzoic Acid Scaffolds

The position of the [(trimethylsilyl)ethynyl] substituent on the benzoic acid ring significantly influences the molecule's geometry and electronic properties, leading to distinct physical and chemical characteristics. The synthesis of the 3- (meta) and 4- (para) isomers is analogous to that of the 2- (ortho) isomer, typically involving a palladium-copper catalyzed Sonogashira cross-coupling reaction. researchgate.netharvard.edu This reaction couples the appropriate bromobenzoic or iodobenzoic acid with ethynyltrimethylsilane. harvard.edu

The 4-isomer, 4-[(trimethylsilyl)ethynyl]benzoic acid, is the most extensively studied of the positional isomers, largely due to its linear, rod-like structure, which makes it a valuable building block for liquid crystals and other advanced materials. core.ac.ukresearchgate.net The trimethylsilyl group in these structures provides protection during synthesis and can improve solubility in organic solvents. researchgate.net The para- and meta-ethynylbenzoic acids can be obtained in good yield after desilylation of their TMS-protected precursors. researchgate.net

Table 3: Comparison of [(Trimethylsilyl)ethynyl]benzoic Acid Isomers

Property2-Isomer3-Isomer4-Isomer
IUPAC Name This compound3-[(Trimethylsilyl)ethynyl]benzoic acid4-[(Trimethylsilyl)ethynyl]benzoic acid
Synonym (2-Carboxyphenylethynyl)trimethylsilane(3-Carboxyphenylethynyl)trimethylsilane(4-Carboxyphenylethynyl)trimethylsilane
CAS Number 79913-43-279913-44-316116-80-6 apolloscientific.co.uk
Molecular Formula C₁₂H₁₄O₂SiC₁₂H₁₄O₂SiC₁₂H₁₄O₂Si
Molecular Weight 218.32 g/mol 218.32 g/mol 218.32 g/mol sigmaaldrich.com
Physical Form Not specifiedNot specifiedPowder sigmaaldrich.com
Melting Point Not specifiedNot specified154-158 °C sigmaaldrich.com

The synthesis of more complex scaffolds, such as those bearing multiple ethynyl groups (e.g., 1,3-diethynylbenzene), also relies on this synthetic strategy of Sonogashira coupling followed by desilylation, highlighting the robustness and versatility of the methodology. harvard.edu

Application As a Core Building Block in Advanced Materials Science and Complex Molecule Synthesis

Precursor in Liquid Crystalline Materials Development

The rigid, rod-like nature of the 2-[(trimethylsilyl)ethynyl]benzoic acid scaffold makes it an excellent candidate for designing calamitic (rod-shaped) liquid crystals. These materials possess properties intermediate between those of conventional liquids and solid crystals, finding applications in display technologies and as charge carrier materials. isca.mecolorado.edu

The generation of liquid crystalline properties, or mesomorphism, in derivatives of this compound is governed by several key molecular design principles. The fundamental requirement is the creation of a molecule with an appropriate balance of a rigid core and flexible terminal chains. colorado.eduderpharmachemica.com

Molecular Anisotropy: The core structure, composed of the phenyl and ethynyl (B1212043) groups, provides the necessary rigidity and linear geometry (anisotropy) that promotes the ordered alignment of molecules characteristic of liquid crystal phases. researchgate.net

Hydrogen Bonding: The carboxylic acid function of the parent molecule, or ester linkages in its derivatives, can participate in intermolecular interactions like hydrogen bonding. These non-covalent forces facilitate molecular self-assembly into the ordered structures required for mesophase formation. nih.gov

π-π Interactions: The extended π-conjugated system, which can be further elongated through coupling reactions at the ethynyl position, leads to strong π-π stacking interactions between molecules. This enhances molecular ordering and stabilizes the liquid crystalline phases. researchgate.net

Core Extension: While the parent scaffold is a good starting point, derivatives containing the bulky trimethylsilyl (B98337) group often require an extension of the rigid core to exhibit stable mesophases. core.ac.uk Incorporating additional aromatic rings, for instance, increases the molecule's aspect ratio and the strength of intermolecular dispersion forces, which favors the formation of thermodynamically stable liquid crystal phases. core.ac.uk

The nature of the terminal groups attached to the core structure has a profound influence on the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. derpharmachemica.commdpi.com By systematically varying these substituents, the mesomorphic properties can be finely tuned.

Alkyl/Alkoxy Chain Length: The length of flexible alkyl or alkoxy chains attached to the aromatic core is a critical determinant of the mesophase behavior. Longer chains tend to promote higher-ordered smectic phases due to increased van der Waals interactions and a tendency towards micro-segregation of the flexible chains and rigid cores. nih.govmdpi.com This can also affect the melting and clearing (transition to isotropic liquid) temperatures. For example, in a series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds, increasing the alkoxy chain length from six to sixteen carbons widened the stability range of the smectic A (SmA) phase. nih.gov

Polar Groups: The introduction of polar terminal groups, such as cyano (-CN) or nitro (-NO2), can significantly alter the dielectric anisotropy and dipole moment of the molecule. researchgate.net These changes influence the intermolecular interactions and can lead to the formation of different mesophases with distinct thermal stabilities.

Linking Groups: In more complex derivatives, the groups used to link multiple aromatic rings (e.g., esters, azo groups) also play a role. A study on 4-[2-(trimethylsilyl)ethynyl]benzoates found that ester derivatives possessing a three-phenyl-ring system exhibited stable smectic A (SmA) and smectic C (SmC) phases over a broad temperature range. core.ac.uk

Derivative TypeKey Structural FeatureObserved MesophaseInfluence of Substituent
Alkanoyloxy Benzoic AcidsHydrogen-bonded dimersSmecticPhase stability depends on the length of the terminal alkanoyloxy chain. nih.gov
4-[2-(Trimethylsilyl)ethynyl]benzoatesThree-phenyl-ring coreSmA / SmCExtended rigid core is necessary to overcome the steric hindrance of the TMS group and induce stable mesophases. core.ac.uk
AzomesogensAzo (-N=N-) linkageNematicTerminal alkoxy groups induce mesomorphism; an odd-even effect is observed in the nematic-isotropic transition temperatures. derpharmachemica.com
Schiff Base DerivativesAzomethine (-CH=N-) linkageSmALonger terminal alkoxy chains (e.g., C16 vs C8) can significantly widen the temperature range of the smectic phase. mdpi.comnih.gov

Role in the Synthesis of Functional Organic Molecules

The distinct functionalities of this compound make it a valuable intermediate for constructing a variety of complex organic molecules with specific functions. acs.orgresearchgate.net

The ethynyl group is a key functional handle for polymerization. Following deprotection of the trimethylsilyl group, the resulting terminal alkyne can undergo polymerization reactions, most commonly via Sonogashira coupling, to produce poly(phenylene ethynylene)s (PPEs). nih.gov These are a class of conjugated polymers known for their fluorescent properties and potential applications in organic electronics. researchgate.netresearchgate.net The benzoic acid moiety allows for the incorporation of side chains that can tune the polymer's solubility and physical properties.

In dye synthesis, the this compound core can be integrated into larger chromophoric systems. The benzoic acid group is a common starting point for producing various dye classes, including azo dyes. nih.govijpcbs.com The ethynyl linker can be used to extend the π-conjugation of the dye molecule, which directly influences its color by shifting the absorption and emission spectra. nih.gov

Benzoic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. preprints.orgresearchgate.net The utility of this compound in this context lies in its role as a versatile intermediate. researchgate.netresearchgate.net The trimethylsilyl-protected alkyne is stable to many reaction conditions used to modify the carboxylic acid or the aromatic ring. ccspublishing.org.cn Once other parts of the molecule are assembled, the alkyne can be deprotected and used in coupling reactions (e.g., Sonogashira, Stille) to introduce complex substituents or link molecular fragments, which is a common strategy in the synthesis of modern pharmaceutical agents. nih.gov While direct application in a commercial agrochemical is not widely documented, the synthetic utility of terminal alkynes makes this class of compounds valuable for creating libraries of complex molecules for screening purposes. mdpi.com

Development of Chemical Probes and Bio-conjugates

The development of chemical probes for studying biological systems often relies on the ability to covalently link a reporter molecule (like a fluorophore) to a bioactive scaffold or biomolecule. mskcc.org this compound is an ideal precursor for this application due to its terminal alkyne functionality (after deprotection). mdpi.comnih.gov

The terminal alkyne is one half of the chemical ligation pair used in the Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction is highly efficient, specific, and biocompatible, allowing for the precise conjugation of molecules in complex biological environments. A synthetic strategy can involve incorporating the 2-ethynylbenzoic acid scaffold into a larger molecule, and then using the alkyne as a handle to "click" on an azide-modified protein, sugar, or nucleic acid for imaging or diagnostic purposes. nih.govmdpi.commdpi.com The trimethylsilyl protecting group is essential in this process, as it masks the reactive alkyne during the synthesis of the probe, preventing unwanted side reactions until the final conjugation step is desired. ccspublishing.org.cngelest.com

Contribution to the Construction of Novel Heterocyclic Systems

The strategic positioning of a carboxylic acid and an ethynyl group on the same aromatic ring makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems. The trimethylsilyl group often serves as a protecting group for the terminal alkyne, which can be readily deprotected under basic conditions to reveal the reactive terminal alkyne. This terminal alkyne, in conjunction with the adjacent carboxylic acid, can then undergo intramolecular cyclization reactions to form new heterocyclic rings. One of the most significant applications in this area is the synthesis of isocoumarins and their derivatives.

Isocoumarins, or 1H-2-benzopyran-1-ones, are a class of lactones that form the core structure of numerous natural products exhibiting a wide range of biological activities. The synthesis of these compounds is of considerable interest in medicinal and organic chemistry. Research has demonstrated that 2-ethynylbenzoic acids, readily derived from this compound, are excellent substrates for intramolecular cyclization to produce isocoumarins.

A notable method involves the rhenium-catalyzed 6-endo intramolecular cyclization of 2-ethynylbenzoic acids. clockss.org This process demonstrates high selectivity for the formation of the six-membered isocoumarin (B1212949) ring over the alternative 5-exo cyclization that would lead to phthalide (B148349) derivatives. clockss.org

Detailed Research Findings: Rhenium-Catalyzed Synthesis of Isocoumarins

In a study by Umeda et al., various substituted 2-ethynylbenzoic acids were subjected to cyclization conditions using a catalytic amount of a rhenium complex, such as ReCl(CO)₅. clockss.org The reaction of 2-(phenylethynyl)benzoic acid, when heated with the rhenium catalyst, yielded 3-phenyl-1H-isochromen-1-one with high selectivity. clockss.org The presence of electron-donating groups on the phenyl substituent of the ethynyl moiety was found to promote the reaction, leading to excellent yields of the corresponding isocoumarins. clockss.org Conversely, electron-withdrawing groups on the same aromatic ring resulted in a decreased yield of the isocoumarin product. clockss.org Steric hindrance introduced by substituents at the ortho position of the phenyl group also led to a reduction in product yield. clockss.org

The table below summarizes the results of the rhenium-catalyzed cyclization of various 2-(arylethynyl)benzoic acids, showcasing the influence of different substituents on the efficiency of isocoumarin formation.

This demonstrates the utility of 2-ethynylbenzoic acid derivatives as key building blocks in the regioselective synthesis of isocoumarins, providing a reliable route to this important class of heterocyclic compounds. The trimethylsilyl-protected precursor, this compound, offers a stable and versatile entry point for accessing the necessary 2-ethynylbenzoic acid substrates for these cyclization reactions.

Structural Elucidation and Spectroscopic Characterization of 2 Trimethylsilyl Ethynyl Benzoic Acid and Its Derivatives

Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is an essential tool for the characterization of 2-[(trimethylsilyl)ethynyl]benzoic acid. The FT-IR spectrum provides valuable information about the functional groups present in the molecule by identifying their characteristic vibrational frequencies.

In the case of this compound, the spectrum is dominated by absorptions arising from the carboxylic acid group, the aromatic ring, and the trimethylsilyl-protected alkyne. The carboxylic acid functionality gives rise to a very broad O-H stretching band, typically observed in the region of 3300-2500 cm⁻¹. This broadening is a consequence of strong intermolecular hydrogen bonding, which leads to the formation of centrosymmetric dimers in the solid state. researchgate.netresearchgate.netresearchgate.net The carbonyl (C=O) stretching vibration of the carboxylic acid dimer appears as a strong, sharp band, generally between 1710 and 1680 cm⁻¹. researchgate.net

The presence of the aromatic ring is confirmed by several characteristic bands. The C-H stretching vibrations of the benzene (B151609) ring typically appear just above 3000 cm⁻¹ (e.g., 3080–3010 cm⁻¹). mdpi.com Aromatic C=C stretching vibrations are observed as a series of bands in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are also expected in the fingerprint region.

A key feature in the spectrum of this compound is the absorption corresponding to the C≡C triple bond. The trimethylsilyl (B98337) substitution influences the position of this band. Typically, the C≡C stretching vibration for a silyl-substituted alkyne is found in the range of 2180-2150 cm⁻¹. researchgate.net This band is often sharp and of medium intensity. The vibrations associated with the trimethylsilyl (TMS) group itself are also observable. The symmetric deformation of the Si(CH₃)₃ group gives rise to a characteristic strong band around 1250 cm⁻¹, while the Si-C stretching vibrations appear at lower frequencies.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (H-bonded) 3300-2500 (broad)
Aromatic Ring C-H Stretch 3100-3000
Carboxylic Acid C=O Stretch (dimer) 1710-1680
Aromatic Ring C=C Stretch 1600-1450
Trimethylsilyl Si-CH₃ Symmetric Bend ~1250
Alkyne C≡C Stretch 2180-2150

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ²⁹Si NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of this compound in solution. Analysis of ¹H, ¹³C, and ²⁹Si NMR spectra allows for the unambiguous assignment of all atoms in the molecular structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different proton environments. rsc.org The proton of the carboxylic acid (–COOH) is typically observed as a broad singlet far downfield, often above 10 ppm, due to its acidic nature and hydrogen bonding. docbrown.info The aromatic protons on the benzene ring appear in the range of approximately 7.5 to 8.2 ppm. docbrown.info The ortho-substitution pattern leads to a complex multiplet structure. The most deshielded aromatic proton is expected to be the one adjacent to the carboxylic acid group. The most prominent and sharp signal in the spectrum is a singlet at around 0.25 ppm, which integrates to nine protons and is characteristic of the chemically equivalent methyl protons of the trimethylsilyl (TMS) group. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. docbrown.info The carbon of the carbonyl group (C=O) in the carboxylic acid is found at the lowest field, typically in the range of 165-175 ppm. scispace.com The carbon atoms of the aromatic ring resonate between approximately 128 and 135 ppm. docbrown.info The quaternary carbon attached to the carboxylic acid and the one attached to the ethynyl (B1212043) group will show distinct chemical shifts. The two acetylenic carbons (C≡C) have characteristic chemical shifts in the range of 90-110 ppm. rsc.org The carbon atoms of the trimethylsilyl methyl groups give a sharp signal at a high field, typically around 0 ppm. rsc.org

²⁹Si NMR Spectroscopy: ²⁹Si NMR spectroscopy is particularly useful for characterizing the silicon environment in organosilicon compounds. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for silicon in trimethylsilyl-substituted alkynes typically appears in a characteristic upfield region, providing direct evidence for the presence and electronic environment of the silyl (B83357) group. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Predicted Chemical Shift (δ, ppm)
-COOH singlet (broad) > 10
Aromatic-H multiplet 7.5 - 8.2

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C =O 165 - 175
Aromatic-C 128 - 135
-CC -Si 90 - 110

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pathways of this compound, thereby confirming its molecular formula. nih.gov

Upon electron ionization (EI), the molecule is expected to show a molecular ion peak (M⁺˙) corresponding to its exact mass. However, trimethylsilyl derivatives are known to undergo characteristic fragmentation. researchgate.net A very common and often abundant fragment ion in the mass spectra of TMS compounds is the trimethylsilyl cation, [Si(CH₃)₃]⁺, which gives a characteristic peak at m/z 73. nist.gov

Another typical fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion to form the [M-15]⁺ ion. researchgate.netsci-hub.se This is a common feature for compounds containing a TMS group. Subsequent fragmentation could involve the loss of carbon monoxide (CO) or carbon dioxide (CO₂) from the carboxylic acid moiety. For instance, the fragmentation of TMS-derivatized benzoic acids often shows ions corresponding to [M-CH₃-CO₂]⁺. nist.gov The presence of the ethynyl group may also lead to specific fragmentation patterns. The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the structure of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments with high accuracy, further validating the identity of the compound.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Identity
[M]⁺˙ Molecular Ion
[M-15]⁺ [M - CH₃]⁺

X-ray Crystallography for Solid-State Structural Analysis and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing detailed insights into the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound.

For carboxylic acids, a common and well-established structural motif in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules. researchgate.netnih.gov This is highly anticipated for this compound. The O-H···O hydrogen bonds in these dimers are typically strong and result in a planar eight-membered ring.

Table 5: Potential Crystallographic Data for a Derivative, Methyl 2-[(2-{2-[(2-acetamidophenyl)ethynyl]benzamido}phenyl)ethynyl]benzoate

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.9308(2)
b (Å) 10.9695(3)
c (Å) 14.7966(4)
α (°) 100.5010(10)
β (°) 98.6180(10)
γ (°) 103.8180(10)
V (ų) 900.07(5)
Z 4

(Data for a related complex structure containing the 2-ethynylbenzoate moiety to illustrate typical parameters) mdpi.com

Computational and Theoretical Investigations of 2 Trimethylsilyl Ethynyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine a molecule's geometry, energy, and various reactivity indices.

Electronic Structure and Frontier Molecular Orbitals (FMOs): DFT calculations are employed to optimize the molecular geometry and to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uaresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller gap suggests higher reactivity. For molecules like 2-[(trimethylsilyl)ethynyl]benzoic acid, the HOMO is typically localized on the electron-rich aromatic ring and the ethynyl (B1212043) group, while the LUMO may be distributed over the carboxylic acid and the benzene (B151609) ring.

Reactivity Descriptors and Molecular Electrostatic Potential (MEP): From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electrophilicity can be calculated to quantify reactivity. researchgate.netnih.govmdpi.com Furthermore, the Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from DFT calculations. dntb.gov.ua It maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. dntb.gov.ua In a typical benzoic acid derivative, the oxygen atoms of the carboxyl group would represent a region of negative potential (red), making them susceptible to electrophilic attack, while the acidic hydrogen would be a site of positive potential (blue). nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors.
ParameterDescriptionTypical Calculated Value (Illustrative)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 eV
Energy Gap (ΔE)LUMO-HOMO Energy Difference (ELUMO - EHOMO)5.0 eV
Ionization Potential (I)Approximated as -EHOMO6.5 eV
Electron Affinity (A)Approximated as -ELUMO1.5 eV
Global Hardness (η)(I - A) / 22.5 eV
Electrophilicity Index (ω)(I + A)² / (8 * η)3.2 eV

Reaction Mechanism Elucidation through Advanced Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying transition states, and calculating activation energies, thereby providing a deep understanding of reaction mechanisms. rsc.org For a molecule containing both a carboxylic acid and an ethynyl group, several types of reactions could be computationally investigated.

Advanced computational methods can be used to model complex organic reactions by locating the transition state (TS) structures on the potential energy surface. The energy difference between the reactants and the transition state defines the activation barrier, which is a key determinant of the reaction rate. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products. This approach has been widely applied to various reactions, including cycloadditions and catalyzed couplings, which are relevant for molecules containing alkyne functionalities.

For instance, the participation of the ethynyl group in [3+2] cycloaddition reactions or palladium-catalyzed cross-coupling reactions could be modeled. Theoretical calculations would help predict the regioselectivity and stereoselectivity of such reactions, providing insights that are valuable for synthetic planning.

Conformational Analysis and Intermolecular Interactions

The three-dimensional arrangement of atoms in a molecule (conformation) and the non-covalent forces between molecules significantly influence its physical and chemical properties.

Conformational Analysis: Molecules with rotatable single bonds, such as the bond between the benzene ring and the carboxylic acid group in this compound, can exist in different conformations. nih.gov Computational methods can explore the potential energy surface by systematically rotating these bonds to identify the most stable conformers (energy minima) and the energy barriers between them. nih.govresearchgate.net This analysis is crucial for understanding how the molecule's shape affects its reactivity and its ability to interact with other molecules.

Intermolecular Interactions: In the solid state and in solution, molecules interact through non-covalent forces. For this compound, the most significant interactions would be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is well-established that benzoic acids tend to form cyclic dimers in the solid state and in non-polar solvents, connected by a pair of O-H···O hydrogen bonds. researchgate.net

π-π Stacking: The aromatic benzene ring can interact with adjacent rings through π-π stacking. These interactions, though weaker than hydrogen bonds, play a significant role in the crystal packing of aromatic compounds. nih.gov

Table 2: Common Intermolecular Interactions Investigated Computationally.
Interaction TypeDescriptionTypical Energy Range (kcal/mol)
O-H···O Hydrogen BondStrong interaction between carboxylic acid groups, forming dimers.-5 to -10 (per bond)
π-π StackingAttractive, noncovalent interactions between aromatic rings.-1 to -5
C-H···π InteractionInteraction of a C-H bond with the π-system of an aromatic ring.-0.5 to -2.5
Van der Waals ForcesGeneral attractive/repulsive forces between molecules.Variable, generally weak

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results and confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational technique to predict the NMR chemical shifts (¹H and ¹³C) of a molecule. mdpi.com Calculations are typically performed on the DFT-optimized geometry of the molecule. The computed isotropic shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to yield chemical shifts that can be directly compared with experimental spectra. mdpi.com This comparison can be invaluable for assigning signals in complex spectra and verifying the proposed structure.

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net The Potential Energy Distribution (PED) analysis can be performed to assign the calculated vibrational modes to specific molecular motions, such as C=O stretching, O-H bending, or C-H stretching. mdpi.comresearchgate.net

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Benzoic Acid Derivative.
SpectroscopyGroup/AtomCalculated Value (Illustrative)Experimental Value (Illustrative)
¹H NMR (ppm)-COOH~12.512.0 - 13.0
Aromatic C-H~7.5 - 8.27.4 - 8.1
-Si(CH₃)₃~0.30.25
IR (cm⁻¹)O-H stretch (acid)~3050 (broad)~3000 (broad)
C≡C stretch~2165~2160
C=O stretch~1720~1690

Future Research Directions and Emerging Applications

Catalytic Asymmetric Synthesis Utilizing 2-[(Trimethylsilyl)ethynyl]benzoic Acid

The field of asymmetric catalysis, which focuses on the synthesis of chiral molecules, is of paramount importance in medicinal chemistry and materials science. While direct catalytic applications of this compound are not yet extensively documented, its structure suggests significant potential as a precursor for novel chiral ligands. The carboxylic acid group can be readily converted into an amide with a chiral auxiliary, or the aromatic ring can be further functionalized to introduce chiral centers.

The ethynyl (B1212043) group, once deprotected, offers a rich platform for further modifications. For instance, it can undergo click chemistry reactions or be used to coordinate with metal centers in a catalyst. The development of chiral ligands derived from this benzoic acid could lead to new catalytic systems for a variety of enantioselective transformations. Research in this area would likely focus on designing and synthesizing ligands where the chirality is strategically positioned relative to the metal-coordinating sites to achieve high levels of stereocontrol.

Integration into Supramolecular Assemblies and Nanomaterials

Supramolecular chemistry, the study of systems composed of a discrete number of molecules, offers a bottom-up approach to creating complex and functional nanostructures. Benzoic acid derivatives are well-known for their ability to form predictable hydrogen-bonding networks, leading to the self-assembly of one-, two-, and three-dimensional structures. The presence of the ethynyl group in this compound introduces additional non-covalent interaction capabilities, such as π-π stacking and halogen bonding (if the aromatic ring is further substituted).

The trimethylsilyl (B98337) group also plays a crucial role. Its bulky nature can be used to control the packing of the molecules in the solid state, potentially leading to the formation of porous materials or specific polymorphic forms. Upon removal of the silyl (B83357) group, the terminal alkyne can be used as a reactive site for polymerization or for linking the molecules into larger, more complex architectures. This could enable the construction of novel nanomaterials such as covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.

Exploration of Novel Reactivity Pathways for Enhanced Molecular Diversification

The synthetic utility of this compound lies in the orthogonal reactivity of its functional groups. The trimethylsilyl group serves as a robust protecting group for the terminal alkyne, allowing for selective manipulation of the carboxylic acid and the aromatic ring. This protection is crucial for preventing undesired side reactions of the acidic acetylenic proton under basic or nucleophilic conditions.

Once the desired modifications have been made to other parts of the molecule, the trimethylsilyl group can be selectively removed under mild conditions, typically using fluoride (B91410) ions or a base. The deprotected alkyne then becomes available for a wide array of transformations, including:

Sonogashira coupling: to form carbon-carbon bonds with aryl or vinyl halides.

Click chemistry (Copper(I)-catalyzed azide-alkyne cycloaddition): to link with azide-containing molecules.

Glaser coupling: to form symmetric diynes.

Hydration: to form ketones.

This sequential and controlled reactivity allows for the synthesis of a diverse library of complex molecules from a single, readily accessible starting material.

Reaction TypeReagentsProduct Functional Group
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, BaseInternal Alkyne
Click ChemistryAzide (B81097), Cu(I) catalystTriazole
Glaser CouplingCu(I) or Cu(II) salt, BaseDiyne
HydrationH₂O, Acid or Hg(II) catalystKetone

Advanced Functional Materials Development Beyond Liquid Crystals

While structurally similar compounds have been investigated for their liquid crystalline properties, the unique combination of functionalities in this compound opens doors to a broader range of advanced materials. The rigid, linear nature of the ethynylbenzoic acid core is a desirable feature for the construction of conjugated polymers and other organic electronic materials.

Upon deprotection and polymerization, the resulting poly(phenylacetylene) derivatives could exhibit interesting photophysical and electronic properties. researchgate.net The presence of the carboxylic acid group provides a handle for tuning the material's solubility and for anchoring it to surfaces or nanoparticles. Potential applications for such materials include:

Organic light-emitting diodes (OLEDs): as emissive or charge-transporting layers.

Organic photovoltaics (OPVs): as donor or acceptor materials.

Sensors: where the interaction of an analyte with the polymer backbone modulates its optical or electronic properties.

Photonic materials: for applications in optical data storage and processing. researchgate.netsigmaaldrich.com

Computational Design of Derivatives with Tailored Physicochemical Attributes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. researchgate.netunamur.bemdpi.comaip.org These methods allow for the in-silico design and evaluation of new molecules, saving significant time and resources in the laboratory. For this compound, computational studies can provide valuable insights into its fundamental properties and guide the design of new derivatives.

DFT calculations can be used to predict a range of physicochemical attributes, including:

Electronic properties: such as the HOMO-LUMO gap, which is crucial for designing organic electronic materials.

Spectroscopic properties: including NMR, IR, and UV-Vis spectra, to aid in the characterization of new compounds.

Reactivity: by calculating reaction energies and transition states for various chemical transformations.

Intermolecular interactions: to predict how the molecules will self-assemble in the solid state.

By systematically modifying the structure of this compound in silico (e.g., by changing the substituents on the aromatic ring) and calculating the resulting properties, it is possible to identify promising candidates for specific applications before embarking on their synthesis. This computational-driven approach will undoubtedly accelerate the exploration of this versatile molecule and its derivatives.

Computational MethodPredicted PropertyRelevance
Density Functional Theory (DFT)HOMO-LUMO gapDesign of electronic materials
Time-Dependent DFT (TD-DFT)UV-Vis absorption spectraPrediction of optical properties
NBO/AIM AnalysisAtomic charges, bond ordersUnderstanding reactivity and intermolecular forces
Molecular Dynamics (MD)Conformational preferences, self-assemblyPredicting material morphology

Q & A

Q. How can the synthesis of 2-[(Trimethylsilyl)ethynyl]benzoic acid be optimized for improved yield and purity?

  • Methodological Answer : The synthesis typically involves Sonogashira coupling between a trimethylsilyl-protected acetylene and a halogenated benzoic acid derivative. Optimize reaction conditions by:
  • Using a Pd/Cu catalyst system with triphenylphosphine as a ligand to enhance cross-coupling efficiency.
  • Maintaining anhydrous conditions and inert gas (N₂/Ar) to prevent side reactions.
  • Adjusting reaction temperature (60–80°C) and time (12–24 hrs) to balance yield and decomposition risks. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC .

Q. What characterization techniques are essential for structural confirmation of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and trimethylsilyl (TMS) groups (δ 0.1–0.3 ppm).
  • ¹³C NMR : Confirm the ethynyl carbon (δ 90–100 ppm) and carboxylic acid carbonyl (δ 170–175 ppm).
  • Mass Spectrometry (MS) : ESI-MS or EI-MS should show the molecular ion peak [M+H]⁺ matching the molecular weight (C₁₂H₁₄O₂Si, ~238.33 g/mol).
  • Fourier-Transform Infrared (FTIR) : Detect the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C≡C stretch (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the ethynyl group in this compound?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to:
  • Analyze frontier molecular orbitals (HOMO/LUMO) for electron-rich regions susceptible to electrophilic attack.
  • Simulate reaction pathways (e.g., alkyne deprotection or cycloaddition) to identify kinetic and thermodynamic barriers.
  • Compare computational results with experimental data (e.g., reaction kinetics from UV-Vis spectroscopy) to validate predictions .

Q. How should researchers address discrepancies in spectroscopic data when analyzing silylated derivatives of benzoic acid?

  • Methodological Answer :
  • Cross-Validation : Use complementary techniques (e.g., GC-MS after derivatization with bis(trimethylsilyl)trifluoroacetamide to enhance volatility ).
  • Control Experiments : Compare with authentic standards (e.g., methyl benzoate derivatives) to rule out artifacts.
  • Parameter Adjustment : Optimize NMR acquisition parameters (e.g., relaxation delays, pulse angles) to resolve overlapping signals caused by TMS groups .

Q. What strategies mitigate steric hindrance during functionalization of the ethynyl group?

  • Methodological Answer :
  • Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as a methyl ester) to reduce steric interference during alkyne modification.
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF or THF) to improve reagent diffusion to the reactive site.
  • Catalyst Tuning : Employ bulky ligands (e.g., XPhos) in Pd-catalyzed reactions to enhance selectivity for sterically hindered substrates .

Data Analysis and Contradiction Resolution

Q. How to resolve conflicting solubility data for this compound in different solvents?

  • Methodological Answer :
  • Systematic Solubility Testing : Use a standardized protocol (e.g., shake-flask method at 25°C) across solvents (water, DMSO, THF, chloroform).
  • pH-Dependent Studies : Measure solubility at varying pH levels to account for carboxylic acid ionization (pKa ~4.2).
  • Thermodynamic Analysis : Calculate Hansen solubility parameters to identify solvent compatibility discrepancies .

Q. What experimental designs are recommended for studying the compound’s biological activity?

  • Methodological Answer :
  • In Vitro Assays :
  • Evaluate enzyme inhibition (e.g., cyclooxygenase) via UV-Vis kinetic assays, using acetylsalicylic acid as a positive control.
  • Assess cytotoxicity using MTT assays on cell lines (e.g., HeLa or HEK293).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing TMS with other silyl groups) to correlate structural features with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.